molecular formula C34H61NO15S B13719824 t-Boc-N-Amido-PEG11-Tos

t-Boc-N-Amido-PEG11-Tos

Cat. No.: B13719824
M. Wt: 755.9 g/mol
InChI Key: FRUBCOONMZOITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-Amido-PEG11-Tos is a polyethylene glycol (PEG) derivative that contains an amino group at the 11th carbon atom and a tert-butyloxycarbonyl (t-Boc) group at the nitrogen atom. This compound is widely used in organic chemistry as a linker molecule in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG11-Tos typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG11-Tos undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

t-Boc-N-Amido-PEG11-Tos has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker molecule in the synthesis of complex organic compounds.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG11-Tos involves its ability to act as a linker molecule. The compound’s hydrophilic PEG spacer increases the solubility of the attached molecules in aqueous media. The tosyl group facilitates nucleophilic substitution reactions, while the t-Boc group protects the amino group until it is needed for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-Amido-PEG11-Tos is unique due to its combination of a long PEG spacer, a t-Boc-protected amino group, and a tosyl group. This combination allows for versatile applications in various chemical reactions and processes, making it a valuable tool in scientific research .

Properties

Molecular Formula

C34H61NO15S

Molecular Weight

755.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C34H61NO15S/c1-31-5-7-32(8-6-31)51(37,38)49-30-29-48-28-27-47-26-25-46-24-23-45-22-21-44-20-19-43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-35-33(36)50-34(2,3)4/h5-8H,9-30H2,1-4H3,(H,35,36)

InChI Key

FRUBCOONMZOITC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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